Cas no 7320-51-6 (2-Methyldibenzofuran)

2-Methyldibenzofuran is an aromatic organic compound characterized by its distinctive molecular structure. It exhibits excellent stability and resistance to degradation, making it a valuable precursor in various chemical syntheses. Its high purity and structural uniformity facilitate precise analytical studies and synthetic applications, particularly in pharmaceutical and agrochemical industries.
2-Methyldibenzofuran structure
2-Methyldibenzofuran structure
Product Name:2-Methyldibenzofuran
CAS No:7320-51-6
MF:C13H10O
MW:182.217903614044
CID:564568
PubChem ID:81755
Update Time:2025-11-01

2-Methyldibenzofuran Chemical and Physical Properties

Names and Identifiers

    • Dibenzofuran, 2-methyl-
    • 2-Methyl dibenzofuran
    • 2-methyl-dibenzofuran
    • 2-Methyldibenzofuran1000µg
    • 2-Methyldiphenylene oxide
    • 3-methyldibenzofuran
    • Dibenzofuran,2-methyl
    • Einecs 230-789-9
    • DTXSID40993922
    • NS00043558
    • 2-Methyldibenzo[b,d]furan
    • SCHEMBL808014
    • 7320-51-6
    • VTKMFJSESAHMLR-UHFFFAOYSA-N
    • FT-0715345
    • Q27256910
    • AKOS006275437
    • UNII-39L3T1FROO
    • 39L3T1FROO
    • 2-Methyldibenzofuran
    • DB-303603
    • HS-6002
    • G77932
    • 20928-00-1
    • 4-METHYL-8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
    • Inchi: 1S/C13H10O/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-8H,1H3
    • InChI Key: VTKMFJSESAHMLR-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2C2C=C(C)C=CC1=2

Computed Properties

  • Exact Mass: 182.07300
  • Monoisotopic Mass: 182.073164938g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 13.1Ų

Experimental Properties

  • Density: 182.22
  • Melting Point: 45-46 ºC
  • Boiling Point: 306°C at 760 mmHg
  • Flash Point: 146°C
  • Refractive Index: 1.677
  • PSA: 13.14000
  • LogP: 3.89440

2-Methyldibenzofuran Pricemore >>

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Additional information on 2-Methyldibenzofuran

Professional Introduction to 2-Methyldibenzofuran (CAS No. 7320-51-6)

2-Methyldibenzofuran, identified by its Chemical Abstracts Service (CAS) number 7320-51-6, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic aromatic molecule, featuring a methyldibenzofuran structure, has garnered considerable attention due to its unique chemical properties and potential applications in medicinal chemistry. The compound's molecular formula, C₁₃H₈O, underscores its aromatic nature and the presence of an oxygen atom, which contributes to its reactivity and versatility in synthetic pathways.

The structural framework of 2-Methyldibenzofuran consists of two benzene rings fused at the ortho positions and a methyl group attached to one of the benzene rings. This configuration imparts specific electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules. The compound's ability to undergo various chemical transformations, such as oxidation, reduction, and functionalization, further enhances its utility in synthetic chemistry.

In recent years, 2-Methyldibenzofuran has been extensively studied for its pharmacological potential. Research has highlighted its role as a precursor in the synthesis of more complex pharmacophores, which exhibit diverse biological activities. For instance, derivatives of 2-Methyldibenzofuran have shown promise in the development of compounds with antimicrobial, anti-inflammatory, and even anticancer properties. The oxygen-containing moiety in the molecule facilitates interactions with biological targets, making it an attractive candidate for drug discovery initiatives.

One of the most compelling aspects of 2-Methyldibenzofuran is its incorporation into natural product-inspired scaffolds. Researchers have leveraged its structural motif to mimic bioactive compounds found in plants and microorganisms. By strategically modifying the methyldibenzofuran core, scientists have generated libraries of compounds that exhibit potent effects on various disease-related pathways. This approach aligns with the growing trend in medicinal chemistry toward rational drug design, where computational modeling and high-throughput screening are employed to identify lead compounds.

The synthesis of 2-Methyldibenzofuran can be achieved through multiple routes, each offering distinct advantages depending on the desired purity and scale of production. Common methods include cyclization reactions involving appropriately substituted biphenyl derivatives or condensation reactions between o-phenylenediamines and carbonyl compounds. Advances in catalytic systems have further refined these synthetic pathways, enabling more efficient and environmentally friendly production processes.

Recent studies have also explored the spectroscopic and analytical characterization of 2-Methyldibenzofuran. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been instrumental in elucidating its molecular structure and dynamics. These analytical tools provide critical insights into the compound's behavior under various conditions, aiding in the optimization of synthetic protocols and the assessment of its pharmacological efficacy.

The role of 2-Methyldibenzofuran in material science is another emerging area of interest. Its aromatic structure and thermal stability make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and conductive polymers. By integrating 2-Methyldibenzofuran into these materials, researchers aim to enhance their performance through improved charge transport properties and luminescence characteristics.

From a regulatory perspective, 2-Methyldibenzofuran is classified as a research chemical rather than a controlled substance. This classification allows for its use in academic and industrial research settings without stringent restrictions on its handling or distribution. However, adherence to good laboratory practices (GLP) is essential to ensure safety and compliance with industry standards.

The future prospects for 2-Methyldibenzofuran are promising, with ongoing research focusing on expanding its applications across multiple domains. Collaborative efforts between academia and industry are likely to drive innovation in drug discovery programs utilizing this versatile scaffold. Additionally, advancements in green chemistry principles may lead to more sustainable synthetic methods for producing 2-Methyldibenzofuran derivatives.

In conclusion, 2-Methyldibenzofuran (CAS No. 7320-51-6) represents a fascinating compound with broad utility in pharmaceuticals and materials science. Its unique structural features and reactivity make it an invaluable building block for developing novel bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, it is poised to remain a cornerstone of innovation in the chemical sciences.

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